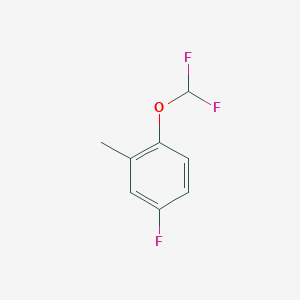

1-(Difluoromethoxy)-4-fluoro-2-methyl-benzene

Overview

Description

The compound “1-(Difluoromethoxy)-4-fluoro-2-methyl-benzene” is likely to be an aromatic compound due to the presence of a benzene ring. The difluoromethoxy and fluoro groups attached to the benzene ring are electron-withdrawing groups, which may influence the reactivity of the compound .

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring with a difluoromethoxy group, a fluorine atom, and a methyl group attached to it. The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis

The chemical reactions of this compound could involve the difluoromethoxy group, the fluorine atom, or the benzene ring itself. The presence of these functional groups could make the compound reactive towards both nucleophiles and electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, it’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Scientific Research Applications

Electrochemical Fluorination

- Electrochemical fluorinations of compounds similar to 1-(Difluoromethoxy)-4-fluoro-2-methyl-benzene, such as toluene and difluoromethylbenzene, have been studied, demonstrating the formation of fluorinated aromatic compounds as primary products. This process is significant in the context of organic synthesis and the development of new fluorinated materials (Momota et al., 1998).

Synthesis and Properties of Fluoroazulenes

- Research on the synthesis and properties of fluoroazulenes, compounds structurally related to 1-(Difluoromethoxy)-4-fluoro-2-methyl-benzene, has been conducted. These studies focus on electrophilic fluorination reactions, offering insights into the synthesis of complex fluorinated aromatic compounds (Ueno et al., 1996).

Photophysical Processes in Fluoro(trifluoromethyl)benzenes

- Investigations into the photochemistry and photophysical processes of fluoro(trifluoromethyl)benzenes, closely related to 1-(Difluoromethoxy)-4-fluoro-2-methyl-benzene, provide insights into the fluorescence spectra, quenching, and radiative lifetimes of these compounds. This research is important for understanding the photophysical behavior of fluorinated aromatic compounds (Al-ani, 1973).

Fluorescent Properties and Cytotoxicity Evaluation

- Studies on the synthesis, fluorescent properties, and cytotoxicity of benzene-fluorinated compounds, which include molecules similar to 1-(Difluoromethoxy)-4-fluoro-2-methyl-benzene, highlight their potential in medicinal chemistry and material science. These compounds have been evaluated for their photofluorescent properties and cytotoxic effects against various cell lines (Politanskaya et al., 2015).

Density Functional Study of Torsional Potential

- Comparative density functional studies of compounds like 4-fluoro (trifluoromethoxy)benzene, related to 1-(Difluoromethoxy)-4-fluoro-2-methyl-benzene, reveal information about their torsional potentials and conformational properties. This research aids in the understanding of the structural and electronic properties of fluorinated aromatics (Kieninger et al., 2004).

Permittivity and Splay Elastic Constant for Fluorinated Liquid Crystals

- Research into the physical properties of fluorinated phenyl bicyclohexane liquid crystals, which share structural features with 1-(Difluoromethoxy)-4-fluoro-2-methyl-benzene, provides insights into their dielectric and elastic properties. This is significant for the development of advanced liquid crystal displays and materials (Ma et al., 2013).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-(difluoromethoxy)-4-fluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-5-4-6(9)2-3-7(5)12-8(10)11/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWRNLIADDNLCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Difluoromethoxy)-4-fluoro-2-methyl-benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1392999.png)

![2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1393000.png)

![tert-Butyl 2-[3-(hydroxymethyl)-5-methyl-1H-pyrazol-1-yl]benzoate](/img/structure/B1393011.png)

![2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid](/img/structure/B1393012.png)

![tert-butyl N-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B1393015.png)